

3-Iodo-6-methoxypyridazine solubility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-6-methoxypyridazine**

Cat. No.: **B107417**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **3-Iodo-6-methoxypyridazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of **3-Iodo-6-methoxypyridazine**, a crucial intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document establishes a predictive framework based on the solubility of structurally analogous pyridazine derivatives.^{[1][2]} We present a detailed, field-proven experimental protocol for accurate solubility determination. Furthermore, this guide explains the underlying physicochemical principles that govern the solubility of **3-Iodo-6-methoxypyridazine**, offering researchers the necessary tools to effectively handle this compound in synthesis, purification, and formulation.

Introduction: The Significance of 3-Iodo-6-methoxypyridazine in Modern Chemistry

3-Iodo-6-methoxypyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.^{[2][3]} Its pyridazine core is a privileged scaffold found in numerous biologically active molecules.^[4] The presence of a methoxy group and a reactive iodine atom at positions 6 and 3, respectively, makes it a versatile building block for creating complex molecular architectures through various cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.^{[4][5]}

Understanding the solubility of **3-iodo-6-methoxypyridazine** is paramount for several key processes in research and development:

- Reaction Kinetics and Optimization: The rate and outcome of chemical reactions are often dependent on the concentration of reactants in solution.
- Purification and Crystallization: Efficient purification, a critical step to ensure the purity of a compound, relies on selecting appropriate solvent systems for techniques like recrystallization and chromatography.
- Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in various aqueous and organic media is a critical determinant of bioavailability and deliverability.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of **3-iodo-6-methoxypyridazine** is essential for interpreting its solubility behavior.^[2]

Property	Value/Prediction	Source
Molecular Formula	C ₅ H ₅ IN ₂ O	[6][7]
Molecular Weight	236.01 g/mol	[6][7]
Appearance	Likely a solid at room temperature	Inferred from related compounds
Polarity	Moderately polar	Inferred from structure
Hydrogen Bonding	The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors.	

The parent pyridazine ring is known to be soluble in water and many organic solvents like alcohols, acetone, and ether, while exhibiting lower solubility in non-polar solvents such as hexane.^{[2][8]} The introduction of the iodo and methoxy substituents in **3-iodo-6-**

methoxypyridazine will modulate its solubility profile. The methoxy group may slightly increase polarity, while the large, non-polarizable iodine atom will increase the molecule's lipophilicity.[9]

Based on data from structurally similar pyridazinone derivatives, it is anticipated that **3-iodo-6-methoxypyridazine** will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol.[10][11][12] Its aqueous solubility is expected to be low.

Illustrative Solubility Data of a Structurally Related Compound

To provide a practical framework, the following table summarizes the mole fraction solubility (x) of a related compound, 6-chloropyridazin-3-amine, in several common organic solvents at various temperatures. This data demonstrates the general trend of increasing solubility with rising temperature.[13]

Solvent	T = 298.15 K	T = 313.15 K	T = 328.15 K	T = 343.55 K
Methanol	0.0152	0.0248	0.0395	0.0612
Ethanol	0.0089	0.0153	0.0254	0.0408
n-Butanol	0.0031	0.0058	0.0102	0.0173
Acetone	0.0125	0.0219	0.0368	0.0591
Ethyl Acetate	0.0045	0.0087	0.0158	0.0276
Toluene	0.0008	0.0017	0.0034	0.0065

Note: This data is for a structurally related compound and should be used as a reference for designing experiments for **3-iodo-6-methoxypyridazine**.

Experimental Determination of Solubility: A Step-by-Step Protocol

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data.[\[2\]](#) The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[\[10\]](#)

Materials and Equipment

- **3-Iodo-6-methoxypyridazine** (solute)
- Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMSO)
- Analytical balance
- Thermostatic shaker bath
- Calibrated thermometer
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

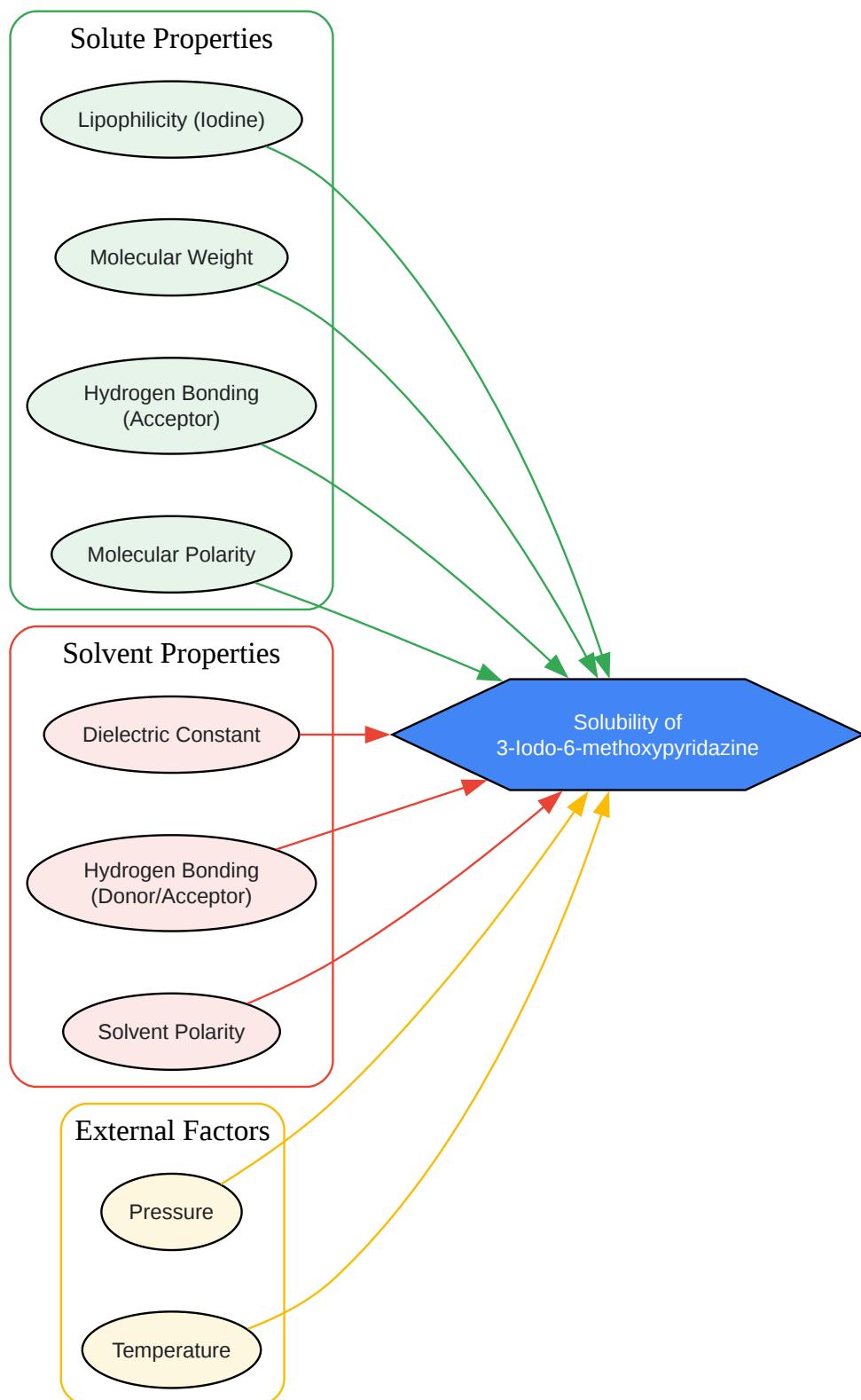
[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

- Sample Preparation: Add an excess amount of **3-iodo-6-methoxypyridazine** to a known volume of the selected solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that a saturated solution is formed at equilibrium.[1]
- Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Allow the samples to shake for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check the concentration of the supernatant to confirm that it has reached a constant value.
- Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 5000 rpm) for approximately 30 minutes to ensure complete separation of the solid and liquid phases.[1]
- Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe pre-warmed or pre-cooled to the experimental temperature to prevent any temperature-induced precipitation. Immediately filter the sample through a suitable syringe filter (e.g., 0.45 μ m PTFE) into a pre-weighed volumetric flask.[1]
- Analysis: Determine the weight of the collected filtrate. Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry). Determine the concentration of **3-iodo-6-methoxypyridazine** in the diluted sample.[1]
- Calculation of Mole Fraction Solubility: The mole fraction solubility (x_e) is calculated using the following equation:[1]

$$x_e = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$$


where:

- m_1 is the mass of the solute
- M_1 is the molar mass of the solute
- m_2 is the mass of the solvent

- M_2 is the molar mass of the solvent

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of **3-iodo-6-methoxypyridazine** is governed by a complex interplay of factors related to both the solute and the solvent.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of **3-iodo-6-methoxypyridazine**.

- "Like Dissolves Like": The principle of "like dissolves like" is fundamental. The moderately polar nature of **3-iodo-6-methoxypyridazine** suggests higher solubility in polar solvents.
- Temperature: The dissolution of a solid is often an endothermic process. Therefore, the solubility of **3-iodo-6-methoxypyridazine** is expected to increase with a rise in temperature, as observed with related compounds.[10][13]
- Solvent-Solute Interactions: Strong intermolecular interactions between the solute and solvent molecules, such as dipole-dipole interactions and hydrogen bonding, favor dissolution. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, enhancing solubility in protic solvents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-iodo-6-methoxypyridazine** is not widely available, data from related halogenated pyridazines and other organic iodo-compounds suggest that appropriate safety precautions should be taken.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[14][15]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of **3-iodo-6-methoxypyridazine**. While direct quantitative data is sparse, by leveraging information from structurally similar compounds and employing rigorous experimental protocols, researchers can effectively manage this important chemical intermediate. A thorough understanding of its solubility is a critical enabling step in the journey

of drug discovery and development, facilitating optimized reaction conditions, efficient purification, and rational formulation design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-iodo-6-methoxypyridazine; [abichem.com]
- 7. echemi.com [echemi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. stm.bookpi.org [stm.bookpi.org]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Iodo-6-methoxypyridazine solubility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107417#3-iodo-6-methoxypyridazine-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com